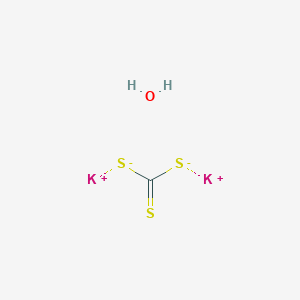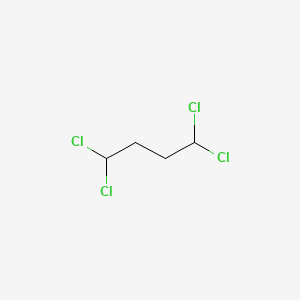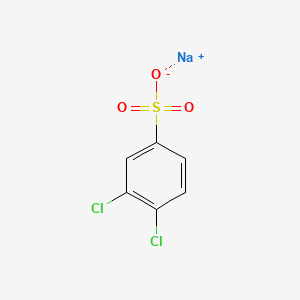![molecular formula C16H17N5O5 B13835809 2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethylNitrate](/img/structure/B13835809.png)
2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethylNitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl nitrate is a derivative of niacinamide structurally combined with an organic nitrate. It is known for its vasodilatory properties, making it useful in medical applications, particularly in the treatment of angina .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl nitrate involves the reaction of pyridine derivatives with ethyl nitrate under controlled conditions. The process typically requires a catalyst to facilitate the reaction and ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process is monitored to ensure compliance with Good Manufacturing Practices (GMP) to produce pharmaceutical-grade material .
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl nitrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the nitrate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in pharmaceutical applications .
Scientific Research Applications
2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl nitrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in the treatment of angina due to its vasodilatory properties.
Industry: Employed in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by opening potassium channels, leading to the relaxation of vascular smooth muscles. This results in vasodilation, which helps in reducing the workload on the heart and alleviating symptoms of angina. The molecular targets include potassium channels and guanylate cyclase, which are involved in the vasodilatory pathway .
Comparison with Similar Compounds
Similar Compounds
Nicorandil: Another potassium-channel opener with similar vasodilatory properties.
Isosorbide dinitrate: A nitrate compound used for similar medical applications.
Nitroglycerin: A well-known vasodilator used in the treatment of angina.
Uniqueness
2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl nitrate is unique due to its dual action as both a potassium-channel opener and a nitrate compound, providing a synergistic effect in vasodilation .
Properties
Molecular Formula |
C16H17N5O5 |
|---|---|
Molecular Weight |
359.34 g/mol |
IUPAC Name |
2-[pyridine-3-carbonyl-[2-(pyridine-3-carbonylamino)ethyl]amino]ethyl nitrate |
InChI |
InChI=1S/C16H17N5O5/c22-15(13-3-1-5-17-11-13)19-7-8-20(9-10-26-21(24)25)16(23)14-4-2-6-18-12-14/h1-6,11-12H,7-10H2,(H,19,22) |
InChI Key |
ZMZPVNYRPCNJGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCN(CCO[N+](=O)[O-])C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B13835731.png)





![(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol](/img/structure/B13835769.png)
![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[3-[4-(2-piperidin-1-ylethoxy)benzoyl]-2-[4-[(3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-methyloxan-2-yl]peroxyphenyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13835771.png)





![4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol](/img/structure/B13835796.png)
